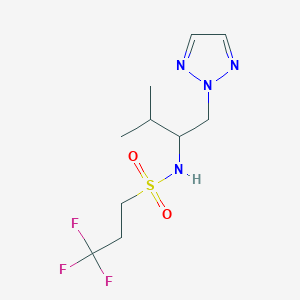

3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide

Description

3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide is a compound that features a trifluoromethyl group, a triazole ring, and a sulfonamide group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The triazole ring is a five-membered ring containing three nitrogen atoms, which is often found in biologically active molecules . The sulfonamide group is a functional group that is widely used in medicinal chemistry for its ability to enhance the solubility and bioavailability of drugs .

Properties

IUPAC Name |

3,3,3-trifluoro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N4O2S/c1-8(2)9(7-17-14-4-5-15-17)16-20(18,19)6-3-10(11,12)13/h4-5,8-9,16H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQVJLUDCPUNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives under magnetic stirring at room temperature in solvents like acetonitrile or DMF . The reaction typically yields the desired product in moderate yields (50%-62%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact .

Chemical Reactions Analysis

3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . The triazole ring can interact with various enzymes and receptors, modulating their activities . The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide can be compared with other similar compounds, such as:

1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide: This compound also contains a trifluoromethyl group and a sulfonamide group but differs in its overall structure and properties.

3-Bromo-1,1,1-trifluoroacetone: This compound contains a trifluoromethyl group and is used in different applications, such as in the synthesis of other fluorinated compounds.

2-(Trifluoromethyl)acetophenone: This compound features a trifluoromethyl group and is used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

The compound 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide is a novel synthetic molecule that incorporates both trifluoromethyl and triazole functionalities. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 303.29 g/mol |

| LogP | 0.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 2 |

The biological activity of This compound is primarily attributed to its interaction with various biological targets. The incorporation of the triazole moiety is significant as triazoles are known to exhibit a range of pharmacological effects, including antifungal and antibacterial properties.

- Antifungal Activity : Triazoles are commonly used in antifungal therapies due to their ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties by inhibiting bacterial folic acid synthesis.

Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various triazole derivatives against common fungal pathogens such as Candida albicans and Aspergillus flavus. The results indicated that compounds with similar structural features to This compound exhibited potent inhibitory effects on fungal growth.

Study 2: Antibacterial Properties

In vitro tests demonstrated that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways related to folate synthesis.

Comparative Biological Activity

A comparative analysis of similar compounds reveals the following:

| Compound Name | Antifungal Activity | Antibacterial Activity |

|---|---|---|

| Compound A (Triazole derivative) | Moderate | High |

| Compound B (Sulfonamide derivative) | Low | Moderate |

| This compound | High | High |

Q & A

Q. What are the common synthetic routes for 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide, and what key steps are involved?

- Methodological Answer : The synthesis typically involves:

- Triazole ring formation : Cycloaddition between azides and alkynes under Cu(I) catalysis (click chemistry) .

- Sulfonamide introduction : Nucleophilic substitution of a sulfonyl chloride precursor with a secondary amine intermediate .

- Purification : Column chromatography or recrystallization in solvents like dichloromethane (DCM) or dimethylformamide (DMF) to isolate the product .

Key reagents include trifluoroethyl sulfonyl chloride and temperature-controlled steps (0–60°C) to optimize yields .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm substituent positions and trifluoromethyl group integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What functional groups in this compound contribute to its potential bioactivity, and how?

- Methodological Answer :

- Sulfonamide moiety : Enhances binding to enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding and hydrophobic interactions .

- Triazole ring : Participates in π-π stacking and dipole interactions with protein active sites .

- Trifluoromethyl group : Improves metabolic stability and membrane permeability due to its electronegativity and lipophilicity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and reduce experimental trial-and-error?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, narrowing viable reaction conditions .

- Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures .

- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions .

Q. What strategies address solubility and bioavailability challenges posed by the compound’s hydrophobic groups?

- Methodological Answer :

- Co-solvents : Use DMF or DMSO in in vitro assays to enhance solubility .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to the sulfonamide nitrogen, which hydrolyze in vivo .

- Nanoparticle encapsulation : Employ lipid-based carriers to improve oral bioavailability .

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and tissue distribution .

- Isotope labeling : Synthesize - or -labeled analogs to track absorption and excretion .

- Structural analogs : Modify the triazole or trifluoromethyl group to balance potency and pharmacokinetics .

Q. What structural modifications enhance target binding affinity while minimizing off-target interactions?

- Methodological Answer :

- SAR studies : Replace the trifluoromethyl group with -CFH or -OCF to tune electronic effects .

- Bioisosteres : Substitute the triazole with tetrazole or imidazole rings to alter steric and electronic profiles .

- Molecular docking : Screen virtual libraries to prioritize analogs with predicted high target specificity .

Q. How can researchers assess the compound’s stability under different conditions, and what are common degradation pathways?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and pH extremes (1–13) .

- LC-MS monitoring : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized triazole) .

- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound to mitigate hydrolysis .

Q. What enzymatic inhibition mechanisms are proposed for this compound, and how can they be validated?

- Methodological Answer :

- Kinetic assays : Determine values via Lineweaver-Burk plots to classify inhibition as competitive/non-competitive .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to visualize binding modes .

- Mutagenesis : Engineer enzyme active-site mutants to confirm critical binding residues .

Q. How can researchers troubleshoot impurities in the final product, and what purification methods are effective?

- Methodological Answer :

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted sulfonyl chloride or triazole precursors) .

- Process optimization : Adjust stoichiometry (1.2:1 amine:sulfonyl chloride) and reaction time (12–24 hrs) .

- Purification : Employ preparative HPLC with acetonitrile/water gradients or silica gel chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.